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molecular formula C13H18ClN3O3 B8711691 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

Cat. No. B8711691
M. Wt: 299.75 g/mol
InChI Key: STMIYUDJPLTMGL-UHFFFAOYSA-N
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Patent
US08481731B2

Procedure details

To a solution of 2a (0.76 g, 4.06 mmol) in 10 mL of THF at room temperature, was added potassium tert-butoxide (0.65 g, 1.4 eq). The resulting mixture was stirred at room temperature for 30 minutes then 4,6-dichloropyrimidine (0.8 g, 1.3 eq) was added. The reaction mixture was stirred at room temperature for 16 h then the solvent was removed under a stream of nitrogen. The residue was taken up with DCM and purified by flash chromatography (elution with 0-40% ethyl acetate and 0.1% TEA in hexanes) to give 0.51 g of 2b (42% yield).
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].CC(C)([O-])C.[K+].[Cl:20][C:21]1[CH:26]=[C:25](Cl)[N:24]=[CH:23][N:22]=1>C1COCC1>[CH:1]([O:4][C:5]([N:7]1[CH2:8][CH2:9][CH:10]([O:13][C:25]2[CH:26]=[C:21]([Cl:20])[N:22]=[CH:23][N:24]=2)[CH2:11][CH2:12]1)=[O:6])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
0.65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (elution with 0-40% ethyl acetate and 0.1% TEA in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC(=O)N1CCC(CC1)OC1=NC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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